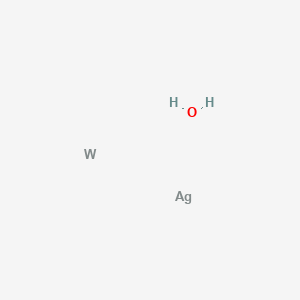
Silver;tungsten;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver tungsten hydrate is a compound that combines silver, tungsten, and water molecules. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The presence of both silver and tungsten in the hydrate form can lead to interesting chemical behaviors and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of silver tungsten hydrate typically involves the reaction of silver nitrate with a tungsten-containing compound in the presence of water. One common method is to dissolve silver nitrate in water and then add a tungsten compound, such as tungsten trioxide, under controlled conditions. The reaction is usually carried out at room temperature, and the resulting product is filtered and dried to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of silver tungsten hydrate may involve more advanced techniques such as chemical vapor deposition or hydrothermal synthesis. These methods allow for better control over the purity and morphology of the final product. For example, hydrothermal synthesis involves the reaction of silver and tungsten compounds in a high-pressure, high-temperature aqueous environment, leading to the formation of well-defined hydrate crystals.
Analyse Chemischer Reaktionen
Types of Reactions
Silver tungsten hydrate can undergo various types of chemical reactions, including:
Oxidation: The silver component can be oxidized to form silver oxide, while the tungsten component can form tungsten oxides.
Reduction: The compound can be reduced to elemental silver and tungsten under appropriate conditions.
Substitution: The hydrate can participate in substitution reactions where the water molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or phosphines can be introduced to replace the water molecules.
Major Products Formed
Oxidation: Silver oxide and tungsten trioxide.
Reduction: Elemental silver and tungsten.
Substitution: Complexes with new ligands replacing the water molecules.
Wissenschaftliche Forschungsanwendungen
Silver tungsten hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound has potential antimicrobial properties, making it useful in biological research.
Medicine: Research is ongoing into its potential use in medical devices and antimicrobial coatings.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its high stability and unique properties.
Wirkmechanismus
The mechanism by which silver tungsten hydrate exerts its effects involves the interaction of silver and tungsten ions with target molecules. In antimicrobial applications, silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to cell death. Tungsten ions can enhance the catalytic activity of the compound, making it effective in various chemical reactions. The hydrate form allows for better dispersion and stability of the ions, enhancing their overall effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver oxide: Similar in terms of the silver component but lacks the tungsten element.
Tungsten trioxide: Contains tungsten but lacks the silver component.
Silver-tungsten alloys: These are solid solutions of silver and tungsten but do not contain water molecules.
Uniqueness
Silver tungsten hydrate is unique due to the combination of silver and tungsten in a hydrate form. This combination allows for unique chemical behaviors and enhanced properties compared to individual silver or tungsten compounds. The presence of water molecules in the hydrate form also contributes to its stability and reactivity.
Eigenschaften
Molekularformel |
AgH2OW |
|---|---|
Molekulargewicht |
309.72 g/mol |
IUPAC-Name |
silver;tungsten;hydrate |
InChI |
InChI=1S/Ag.H2O.W/h;1H2; |
InChI-Schlüssel |
CWQGTTQRSXQEIR-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ag].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
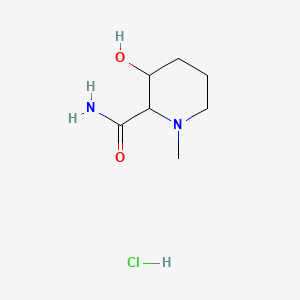
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
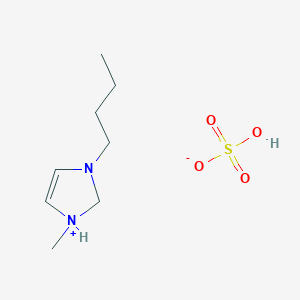

![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
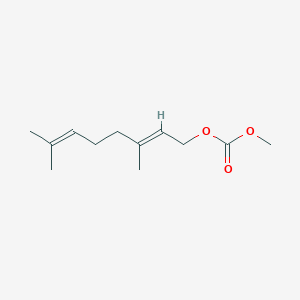
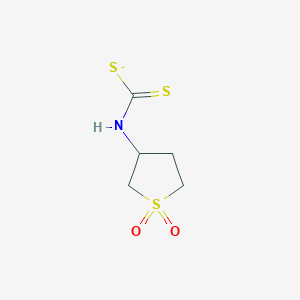
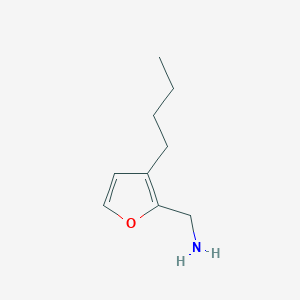
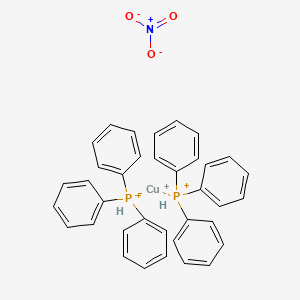

![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)

